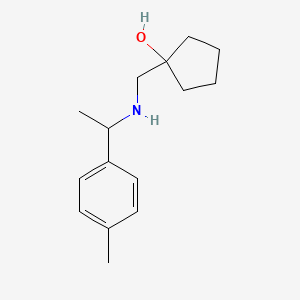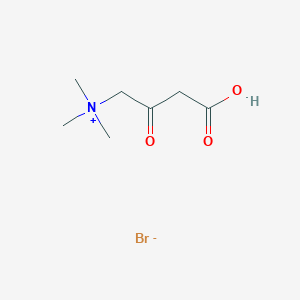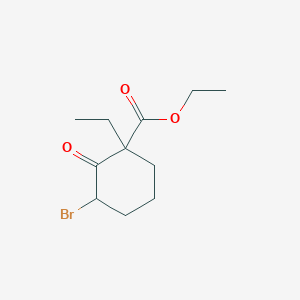
Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C9H13BrO3. It is a light-yellow oil that is soluble in solvents such as acetone, dichloromethane, ethyl acetate, and methanol . This compound is used as an intermediate in various chemical syntheses, particularly in the production of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate can be synthesized through a multi-step process involving the bromination of a cyclohexanone derivative followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted cyclohexanecarboxylates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. These interactions are facilitated by the molecular structure and electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-2-oxocyclohexanecarboxylate
- Ethyl 3-chloro-2-oxocyclohexanecarboxylate
- Ethyl 3-iodo-2-oxocyclohexanecarboxylate
Uniqueness
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern and reactivity profile. The presence of the bromine atom and the ester functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
89816-94-4 |
|---|---|
Molecular Formula |
C11H17BrO3 |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO3/c1-3-11(10(14)15-4-2)7-5-6-8(12)9(11)13/h8H,3-7H2,1-2H3 |
InChI Key |
DDGXHULAWSRWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC(C1=O)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


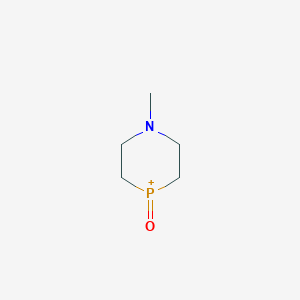

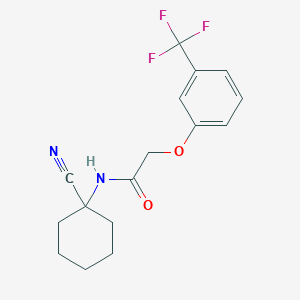
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
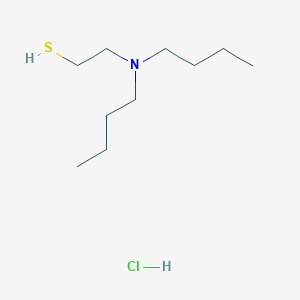
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
